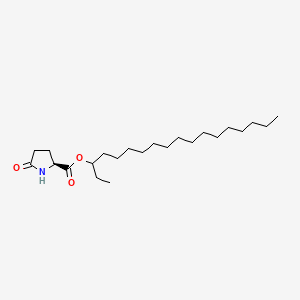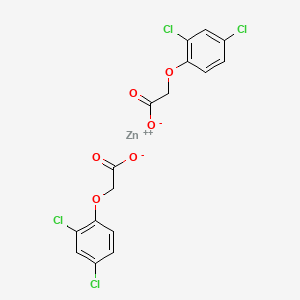
Zinc bis((2,4-dichlorophenoxy)acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis((2,4-dichlorophenoxy)acetate): is a chemical compound with the molecular formula C16H10Cl4O6Zn and a molecular weight of 505.449 g/mol. It is a zinc salt of 2,4-dichlorophenoxyacetic acid, which is a type of phenoxy herbicide. This compound is known for its applications in various fields, including agriculture, chemistry, and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zinc bis((2,4-dichlorophenoxy)acetate) typically involves the reaction of zinc acetate with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in an aqueous medium, and the product is obtained by precipitation and subsequent filtration .
Industrial Production Methods: Industrial production of Zinc bis((2,4-dichlorophenoxy)acetate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pH conditions to facilitate the reaction and precipitation of the product .
Análisis De Reacciones Químicas
Types of Reactions: Zinc bis((2,4-dichlorophenoxy)acetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The phenoxy groups in the compound can undergo substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated phenoxyacetic acids, while reduction may produce less chlorinated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Zinc bis((2,4-dichlorophenoxy)acetate) is used as a reagent in various organic synthesis reactions. It serves as a source of zinc ions and can be used in the preparation of other zinc-containing compounds .
Biology: In biological research, this compound is used to study the effects of zinc on cellular processes. It is also used in experiments involving the regulation of gene expression and enzyme activity .
Medicine: It is studied for its role in modulating immune responses and its potential use in treating zinc deficiency .
Industry: In the industrial sector, this compound is used in the formulation of herbicides and pesticides. It is also used in the production of various zinc-based materials and coatings .
Mecanismo De Acción
The mechanism of action of Zinc bis((2,4-dichlorophenoxy)acetate) involves the release of zinc ions, which can interact with various molecular targets in cells. Zinc ions play a crucial role in numerous biological processes, including enzyme activation, gene expression, and cellular signaling pathways. The phenoxyacetic acid moiety can also interact with specific receptors and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Zinc acetate: A simple zinc salt used in various applications, including medicine and industry.
Zinc chloride: Another zinc salt with applications in organic synthesis and industrial processes.
2,4-Dichlorophenoxyacetic acid: The parent compound of Zinc bis((2,4-dichlorophenoxy)acetate), widely used as a herbicide.
Uniqueness: Zinc bis((2,4-dichlorophenoxy)acetate) is unique due to its combination of zinc and 2,4-dichlorophenoxyacetic acid. This combination imparts specific properties and applications that are not observed in the individual components. The presence of zinc enhances its biological activity and potential therapeutic applications, while the phenoxyacetic acid moiety provides herbicidal properties .
Propiedades
Número CAS |
31166-17-3 |
|---|---|
Fórmula molecular |
C16H10Cl4O6Zn |
Peso molecular |
505.4 g/mol |
Nombre IUPAC |
zinc;2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/2C8H6Cl2O3.Zn/c2*9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h2*1-3H,4H2,(H,11,12);/q;;+2/p-2 |
Clave InChI |
REDQSTCNNRSGCI-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


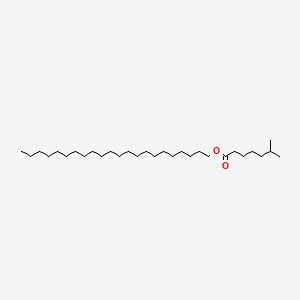

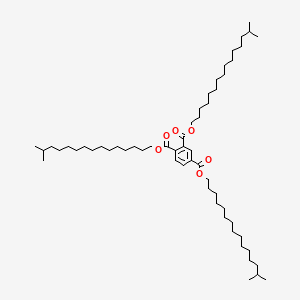

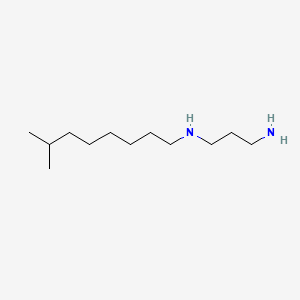

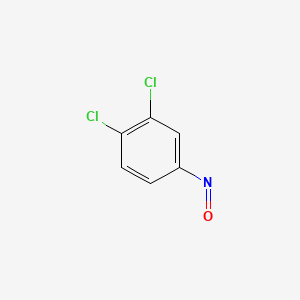
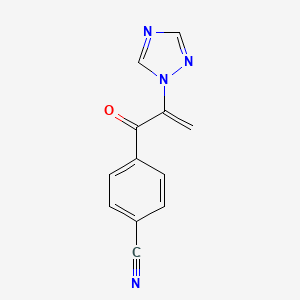
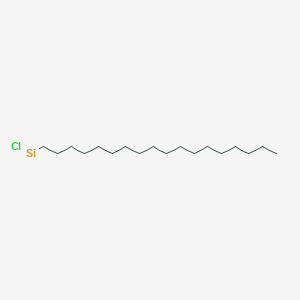
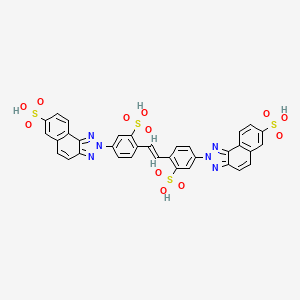
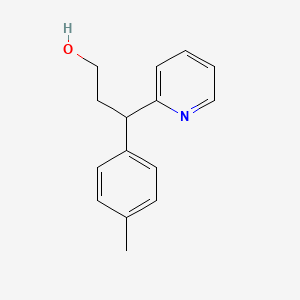
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)

